1-Cyclopropylpyrrolidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-cyclopropylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)6-3-4-9(5-6)7-1-2-7/h6-7H,1-5H2,(H,10,11) |
InChI Key |
JHMCPKJOECQNOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclopropylpyrrolidine 3 Carboxylic Acid and Its Analogs
De Novo Synthesis Approaches
De novo synthesis offers the advantage of building the molecular scaffold from acyclic precursors, allowing for a high degree of control over the final structure and stereochemistry.
Multistep Reaction Sequences
The construction of the 1-cyclopropylpyrrolidine-3-carboxylic acid framework can be achieved through multistep reaction sequences. One notable approach involves the ruthenium-catalyzed ring expansion of α-carbonylcyclopropanes with amines. This method provides a direct route to the N-substituted pyrrolidine (B122466) ring. nih.gov For instance, the reaction between an amine and an α-carbonylcyclopropane in the presence of a ruthenium catalyst can lead to the formation of a pyrrolidine derivative. This process is significant as it does not require an external hydrogen source and utilizes carbon monoxide as a deoxygenating agent, making it compatible with various functional groups like esters and carboxylic acids. nih.gov
Another strategy involves the asymmetric hydrogenation of a suitable precursor. For example, a 1-benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid can be hydrogenated in the presence of a chiral ruthenium catalyst to yield the corresponding (3S,4S)-1-benzyl-4-aryl-pyrrolidine-3-carboxylic acid with high enantiomeric excess. While this specific example uses a benzyl (B1604629) group, the methodology could be adapted for a cyclopropyl (B3062369) substituent on the nitrogen atom. The reaction conditions, including the choice of catalyst, solvent, and temperature, are crucial for achieving high conversion and enantioselectivity.
A general multi-step synthesis might commence with readily available starting materials like itaconic acid and cyclopropylamine (B47189). The reaction sequence could involve Michael addition, followed by cyclization and subsequent reduction steps to furnish the desired this compound.
Organocatalytic Asymmetric Michael Addition Reactions for Pyrrolidine-3-carboxylic Acid Scaffolds
Organocatalytic asymmetric Michael additions have emerged as a powerful tool for the enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives. rsc.org These reactions typically involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a small chiral organic molecule. This approach allows for the concise formation of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org
For example, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, catalyzed by an organocatalyst, can produce 5-substituted pyrrolidine-3-carboxylic acid precursors in a two-step process with high enantiomeric excess. rsc.org The resulting nitro group can then be reduced to an amine, which subsequently undergoes intramolecular cyclization to form the pyrrolidine ring. The choice of organocatalyst is critical for controlling the stereochemical outcome of the reaction.
| Reactants | Catalyst | Product | Enantiomeric Excess (ee) |
| 4-Oxo-2-enoate, Nitroalkane | Chiral Organocatalyst | 5-Alkyl-pyrrolidine-3-carboxylic acid precursor | Up to 97% |
This methodology provides a versatile platform for accessing a variety of substituted pyrrolidine-3-carboxylic acids, which can then be N-functionalized to introduce the cyclopropyl group.
Continuous Flow Synthesis Techniques for Pyrrolidine Carboxylic Acid Derivatives
Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. While specific examples for this compound are not extensively reported, the synthesis of related heterocyclic carboxylic acids, such as pyrrole-3-carboxylic acid derivatives, has been successfully demonstrated using flow chemistry.
A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed using tert-butyl acetoacetates, amines, and 2-bromoketones. In this process, the hydrogen bromide generated as a byproduct in the Hantzsch reaction is utilized in-situ to hydrolyze the tert-butyl ester, yielding the corresponding carboxylic acid in a single microreactor. This approach highlights the potential for developing a similar streamlined process for pyrrolidine-3-carboxylic acid derivatives, where the starting materials could be passed through a series of reactors containing immobilized reagents and catalysts to achieve a multi-step synthesis in a continuous fashion.
Cyclization and Heterocycle Formation Strategies
The formation of the pyrrolidine ring is a key step in the synthesis of this compound. Various cyclization strategies can be employed.
As mentioned earlier, a ruthenium-catalyzed ring expansion of α-carbonylcyclopropanes with amines provides a direct route to the pyrrolidine ring. nih.gov This transformation is a powerful example of a cyclization strategy that involves the formation of new carbon-nitrogen bonds.
Another common strategy is the intramolecular cyclization of a linear precursor. For example, a suitably substituted amine can undergo intramolecular nucleophilic attack on an electrophilic carbon center to form the five-membered ring. This can be achieved through various methods, including reductive amination of a 1,4-dicarbonyl compound with cyclopropylamine, followed by cyclization.
1,3-dipolar cycloaddition reactions also represent a versatile method for constructing the pyrrolidine skeleton. The reaction between an azomethine ylide and a dipolarophile can lead to the formation of a pyrrolidine ring with a high degree of stereocontrol. For the synthesis of this compound, an azomethine ylide could be generated from a precursor containing a cyclopropylamine moiety.
Precursor-Based Synthesis and Derivatization
An alternative to de novo synthesis is the modification of a pre-existing pyrrolidine ring system.
Functionalization of Pyrrolidine Ring Systems
The direct functionalization of the pyrrolidine ring offers a more convergent approach to the synthesis of this compound. This can be achieved by introducing the desired substituents onto a pre-formed pyrrolidine-3-carboxylic acid scaffold.
A key strategy is the N-alkylation of a pyrrolidine-3-carboxylic acid ester with a cyclopropyl halide or a related electrophile. This reaction introduces the cyclopropyl group onto the nitrogen atom. The ester can then be hydrolyzed to afford the final carboxylic acid.
Furthermore, C-H functionalization has emerged as a powerful tool for modifying the pyrrolidine ring. This approach allows for the direct introduction of functional groups at specific positions on the ring, obviating the need for pre-functionalized starting materials. For example, palladium-catalyzed C-H arylation can be used to introduce aryl groups at the C-3 or C-4 positions of a pyrrolidine ring. While not directly forming the cyclopropyl group, this methodology demonstrates the potential for late-stage functionalization of the pyrrolidine core, which could be adapted to introduce other substituents.
Introduction of the Cyclopropyl Moiety
The introduction of the N-cyclopropyl group is a critical step in the synthesis of this compound. Research has demonstrated novel catalytic methods for the formation of N-substituted pyrrolidines from cyclopropyl ketones. A notable study has shown a catalytic dichotomy in the reaction between amines and α-carbonylcyclopropanes, where the choice of catalyst dictates the product outcome. nih.govnih.gov
A ruthenium-catalyzed reaction of an amine with a cyclopropyl ketone can lead to a ring expansion, forming the desired pyrrolidine structure. nih.govacs.org This transformation proceeds via a deoxygenative process using carbon monoxide. In contrast, a rhodium catalyst under similar conditions leads to the traditional reductive amination product, a cyclopropyl-substituted amine. nih.govacs.org This dual reactivity provides a versatile approach to either the pyrrolidine scaffold or a cyclopropylamine derivative from the same starting materials.
The ruthenium-catalyzed synthesis of pyrrolidines is compatible with various functional groups, including esters and carboxylic acids, making it a valuable method for producing precursors to this compound. nih.govnih.gov
Table 1: Catalytic Dichotomy in the Reaction of Amines with Cyclopropyl Ketones nih.govacs.org
| Amine | Ketone | Catalyst | Product | Yield (%) |
| p-Anisidine | Methyl cyclopropyl ketone | RuCl₃ | 1-(4-Methoxyphenyl)-2-methylpyrrolidine | 20 |
| p-Anisidine | Methyl cyclopropyl ketone | Rh₂(OAc)₄ | N-(1-Cyclopropylethyl)-4-methoxyaniline | 36 |
| Cyclohexylamine | Ethyl 2-cyclopropyl-2-oxoacetate | RuCl₃ | Ethyl 1-cyclohexylpyrrolidine-3-carboxylate | - |
| Benzylamine | Phenyl cyclopropyl ketone | RuCl₃ | 1-Benzyl-2-phenylpyrrolidine | 75 |
| Benzylamine | Phenyl cyclopropyl ketone | Rh₂(OAc)₄ | N-(Cyclopropyl(phenyl)methyl)benzylamine | 82 |
Yields are approximate and may vary based on specific reaction conditions.
Manipulation of the Carboxylic Acid Functionality
The carboxylic acid group at the 3-position of the pyrrolidine ring is a key functional handle that can be manipulated to produce a variety of derivatives. Standard organic chemistry techniques are employed for the protection, activation, and conversion of this group.
A common strategy involves the synthesis of the pyrrolidine ring with the carboxylic acid present as an ester, such as an ethyl or methyl ester. researchgate.net This ester can then be hydrolyzed to the free carboxylic acid in the final steps of the synthesis. Alkaline hydrolysis, using reagents like sodium hydroxide (B78521) or lithium hydroxide, is often preferred over acidic hydrolysis as it is typically an irreversible reaction, leading to higher yields of the carboxylate salt. chemguide.co.uk Subsequent acidification then furnishes the final carboxylic acid product. For instance, ethyl azolylacetates and cinnamates have been effectively hydrolyzed using potassium carbonate in ethanol (B145695) under microwave irradiation, a method that could be applicable to ethyl 1-cyclopropylpyrrolidine-3-carboxylate. nih.gov
The carboxylic acid can also be activated, for example, by conversion to an acid chloride or by using coupling agents, to facilitate the formation of amides and other derivatives. nih.gov
Advanced Synthetic Strategies and Methodological Innovations
Modern synthetic chemistry offers a range of advanced strategies to produce highly functionalized and stereochemically pure pyrrolidine-3-carboxylic acids.
Stereoselective Synthesis of Pyrrolidine-3-carboxylic Acids
Achieving high stereoselectivity is a major focus in the synthesis of pyrrolidine derivatives. Organocatalytic asymmetric Michael additions have emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidine-3-carboxylic acids. nih.govmdpi.comresearchgate.netrsc.org For example, the reaction of 4-oxo-2-enoates with nitroalkanes, catalyzed by chiral amines or their derivatives, can produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a two-step process. mdpi.comresearchgate.netrsc.org
Another important approach is the [3+2] cycloaddition reaction between azomethine ylides and electron-deficient alkenes. mdpi.comorganic-chemistry.orgnih.gov This method allows for the construction of the pyrrolidine ring with control over the stereochemistry at multiple centers. The reaction of isatins with α-amino acids and (E)-2-aryl-1-nitroethenes under microwave irradiation provides a chemo- and regioselective route to spiro[pyrrolidine-2,3′-oxindoles]. mdpi.com
Chiral Auxiliary and Asymmetric Catalysis in Pyrrolidine Synthesis
The use of chiral auxiliaries provides a reliable method for diastereoselective synthesis of pyrrolidines. Chiral amines can be used to form chiral enamines or imines, which then undergo diastereoselective reactions. While not specifically detailed for this compound, this is a general and effective strategy.
Asymmetric catalysis, employing either metal-based catalysts or organocatalysts, is at the forefront of modern synthetic methods for creating chiral pyrrolidines. mdpi.com Chiral phosphoric acids, for instance, have been used as efficient catalysts in various asymmetric transformations leading to chiral heterocycles. nih.gov Helical-chiral pyridines have also been developed as organocatalysts for a range of enantioselective reactions. nih.gov
Chemo- and Regioselective Transformations
The synthesis of complex molecules like this compound often requires reactions that selectively target one functional group in the presence of others (chemoselectivity) and that occur at a specific position (regioselectivity).
The aforementioned ruthenium-catalyzed synthesis of pyrrolidines from cyclopropyl ketones is an excellent example of a regioselective reaction, as it specifically leads to the formation of the five-membered ring. nih.gov Similarly, the [3+2] cycloaddition reactions are often highly regioselective, with the nucleophilic carbon of the azomethine ylide preferentially attacking one end of the dipolarophile. nih.govmdpi.com
Catalyst-tuned regioselective hydroalkylation of 3-pyrrolines offers another pathway to specifically functionalize the pyrrolidine ring at either the C2 or C3 position, depending on the choice of a cobalt or nickel catalyst, respectively. organic-chemistry.org
Table 2: Examples of Advanced Synthetic Strategies for Pyrrolidine Derivatives
| Reaction Type | Catalyst/Auxiliary | Key Features | Reference |
| Asymmetric Michael Addition | Chiral amine organocatalyst | High enantioselectivity (up to 97% ee) | mdpi.comresearchgate.netrsc.org |
| [3+2] Cycloaddition | Azomethine ylides | High stereoselectivity, formation of spiro-pyrrolidines | nih.govmdpi.com |
| Ruthenium-Catalyzed Ring Expansion | RuCl₃ | Regioselective formation of pyrrolidine ring | nih.govnih.gov |
| Asymmetric C-H Activation | Rhodium catalysts | Enantioselective functionalization of the pyrrolidine ring | - |
| Chiral Phosphoric Acid Catalysis | CPA | Atroposelective synthesis of axially chiral N,N′-pyrrolylindoles | nih.gov |
Structural Elucidation and Conformational Analysis in Research Contexts
Spectroscopic Characterization Methodologies
The structural framework of 1-Cyclopropylpyrrolidine-3-carboxylic acid is established through a combination of spectroscopic techniques. Each method provides distinct pieces of information that, when combined, create a comprehensive picture of the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy would be instrumental.
In a typical ¹H NMR spectrum, the protons of the cyclopropyl (B3062369) group would exhibit complex splitting patterns at high field (upfield), characteristic of strained ring systems. The protons on the pyrrolidine (B122466) ring would appear at chemical shifts influenced by the adjacent nitrogen and carboxylic acid group. Protons on carbons adjacent to the nitrogen would be expected to be deshielded, appearing at a lower field compared to other aliphatic protons. The proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, often in the range of 10-12 ppm, due to its acidic nature and hydrogen bonding. libretexts.org
The ¹³C NMR spectrum would complement the proton data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, generally between 160-180 ppm. libretexts.org The carbons of the pyrrolidine and cyclopropyl rings would appear in the aliphatic region of the spectrum. The specific chemical shifts would be influenced by the substitution pattern and the electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | 10.0 - 12.0 (broad s) | 160 - 180 |
| Pyrrolidine Ring CH | Variable | Variable |
| Pyrrolidine Ring CH₂ | Variable | Variable |
| Cyclopropyl Ring CH | Upfield region | Upfield region |
| Cyclopropyl Ring CH₂ | Upfield region | Upfield region |
Note: Actual chemical shifts can vary based on solvent and other experimental conditions.
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its fragmentation patterns, which can further confirm the structure. The molecular ion peak (M⁺) in the mass spectrum would correspond to the exact mass of the compound. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). msu.edu The presence of the cyclopropyl and pyrrolidine rings would also lead to characteristic fragmentation patterns that could be analyzed to support the proposed structure.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org Additionally, a strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration would be expected around 1700-1725 cm⁻¹. google.com The C-N stretching of the tertiary amine and the various C-H stretching and bending vibrations of the aliphatic rings would also be present but might be less distinct.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid O-H | Stretch, H-bonded | 2500 - 3300 (very broad) |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 (strong, sharp) |
| C-N | Stretch | 1000 - 1250 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
While spectroscopic methods provide information about the connectivity of atoms, X-ray crystallography can offer a definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This technique is particularly valuable for determining the absolute and relative stereochemistry of chiral centers. For this compound, which has a chiral center at the 3-position of the pyrrolidine ring, X-ray crystallography could unambiguously establish the spatial arrangement of the substituents around this center. However, obtaining a crystal of sufficient quality for X-ray diffraction can be a significant challenge.
Conformational Equilibrium Studies of Carboxylic Acid Moieties
The carboxylic acid group is not static and can rotate around the C-C bond, leading to different conformational isomers. Understanding the preferred conformation is crucial as it can influence the molecule's interactions with biological targets.
In the absence of experimental crystallographic data, quantum mechanical (QM) calculations provide a powerful theoretical approach to investigate the conformational preferences of molecules like this compound. These computational methods can be used to calculate the energies of different conformations, thereby predicting the most stable arrangement of the atoms.
Molecular Dynamics (MD) Simulations for Dynamic Conformations
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior and conformational landscape of molecules. For a structurally constrained amino acid analog like this compound, MD simulations provide critical insights into the dynamic nature of the pyrrolidine ring and the influence of the bulky N-cyclopropyl group on its accessible conformations in a solvated environment. While specific MD simulation studies on this compound are not extensively documented in public literature, the principles can be understood from simulations of related proline analogs. nih.govnih.govnih.gov
MD simulations model the interactions between atoms over time by solving Newton's equations of motion. This allows for the observation of molecular motions, such as bond vibrations, angle bending, and dihedral rotations, on a timescale from picoseconds to microseconds. For this compound, a primary focus of MD simulations would be to characterize the puckering dynamics of the five-membered pyrrolidine ring. The pyrrolidine ring is not planar and typically adopts "envelope" or "twist" conformations. nih.gov The presence and orientation of substituents dramatically influence the energetic favorability of these puckers.
A key area of investigation using MD simulations would be to determine the conformational preferences of the pyrrolidine ring, often described by pseudorotation phase angles and puckering amplitudes. The simulations can reveal the energy barriers between different puckered states (e.g., Cγ-exo and Cγ-endo) and the frequency of transitions between them. The N-cyclopropyl group is expected to introduce significant steric constraints, potentially locking the ring into a more limited set of conformations compared to proline or other N-substituted pyrrolidines.
Furthermore, MD simulations can quantify the distribution of key dihedral angles, providing a statistical picture of the molecule's conformational flexibility. For instance, the simulation can track the torsion angles within the pyrrolidine ring and the orientation of the carboxylic acid and cyclopropyl substituents relative to the ring. These dynamic conformational details are crucial for understanding how this molecule might interact with biological targets or influence the secondary structure of peptides into which it is incorporated.
Below is an interactive table representing hypothetical data that could be generated from an MD simulation of this compound in an aqueous solution. The table outlines key conformational parameters that would be analyzed to understand the molecule's dynamic behavior.
| Parameter | Description | Simulated Mean Value (degrees) | Standard Deviation (degrees) |
| Ring Pucker Amplitude (q) | A measure of the degree of non-planarity of the pyrrolidine ring. | 0.35 | 0.05 |
| Pseudorotation Phase Angle (P) | Describes the specific puckering conformation of the pyrrolidine ring (e.g., Cγ-exo, Cγ-endo). | 160 | 15 |
| Cα-Cβ-Cγ-Cδ Torsion Angle | A key dihedral angle within the pyrrolidine ring backbone. | -25 | 8 |
| Cδ-N-Cα-Cβ Torsion Angle | Another critical dihedral angle defining the ring's pucker. | 18 | 7 |
| N-Cyclopropyl Orientation (τ) | Torsion angle defining the orientation of the cyclopropyl group relative to the pyrrolidine ring. | 175 | 10 |
Note: The data in this table is illustrative and represents the type of output expected from a molecular dynamics simulation. It is not based on published experimental results for this specific compound.
Such data from MD simulations would be invaluable for rationalizing the outcomes of spectroscopic analyses (like NMR) and for building predictive models of how this compound behaves in different chemical and biological environments. The simulations can bridge the gap between static structural information and the dynamic reality of the molecule in solution. nih.govnih.gov
Derivatization and Scaffold Development for Research Applications
Design and Synthesis of 1-Cyclopropylpyrrolidine-3-carboxylic Acid Derivatives
The design and synthesis of derivatives from this core structure allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Key derivatization strategies focus on the three main components of the molecule.
The carboxylic acid moiety is a highly versatile functional group that can be readily converted into esters and amides, which are themselves common functionalities in drug molecules.
Esterification: The conversion of this compound to its corresponding esters is typically achieved through Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. mdpi.comrsc.org The reaction is an equilibrium process, and often, using the alcohol as the solvent can drive the reaction to completion. osi.lv Alternatively, alkylation of the carboxylate salt with an alkyl halide provides another route to ester formation. osi.lv
Amidation: The synthesis of amides from the carboxylic acid is a cornerstone of medicinal chemistry, as the amide bond is a key feature of many biologically active compounds. Direct reaction with an amine is often challenging and may require coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to facilitate the formation of the amide bond. tandfonline.com Another common method involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the desired primary or secondary amine. osi.lv Pyrrolidine (B122466) carboxamides, in particular, have been identified as a potent class of inhibitors for enzymes such as InhA from Mycobacterium tuberculosis, highlighting the therapeutic potential of this modification. nih.gov
The cyclopropyl (B3062369) group lends a unique conformational rigidity and metabolic stability to the molecule. rsc.org Direct functionalization of the cyclopropyl ring is chemically challenging due to its strained nature and the strength of its C-H bonds. nih.govwikipedia.org However, modern synthetic methods have emerged that allow for such modifications. Transition-metal-catalyzed C(sp³)–H activation, using palladium or iridium catalysts with directing groups, can achieve selective functionalization. nih.gov Additionally, palladium-catalyzed cascades involving aza-Heck reactions can generate cyclopropane-fused pyrrolidines. nih.gov These advanced strategies enable the introduction of various substituents onto the cyclopropyl ring, which can be used to fine-tune steric and electronic properties to improve target engagement or pharmacokinetic profiles.
While the carboxylic acid group is often vital for biological activity, it can also lead to poor metabolic stability, low cell permeability, or toxicity. nih.govnih.gov Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a key strategy to mitigate these issues while preserving or enhancing biological activity. encyclopedia.pub Several functional groups have been successfully employed as bioisosteres for the carboxylic acid moiety.
Common carboxylic acid bioisosteres include:
Tetrazoles: These heterocycles are among the most widely used carboxylic acid mimics. They possess a similar pKa to carboxylic acids and can engage in similar hydrogen bonding interactions. nih.govnih.gov
Acyl Sulfonamides: This group can offer improved metabolic stability and lipophilicity compared to carboxylic acids. nih.gov
Hydroxamic Acids: Though often used for their metal-chelating properties, hydroxamic acids can also serve as effective carboxylic acid bioisosteres. nih.gov
Phosphonic and Phosphinic Acids: These acidic groups are more polar than carboxylic acids and can alter the compound's solubility and binding characteristics. nih.gov
Tetronic and Tetramic Acids: These cyclic structures also present acidic protons and can act as surrogates for the carboxylic acid group. nih.gov
The choice of a bioisostere is highly context-dependent, and successful replacement often requires screening a panel of different options to find one that maintains the desired biological activity while improving drug-like properties. nih.govresearchgate.net
Table 1: Physicochemical Properties of Common Carboxylic Acid Bioisosteres
| Bioisostere | Structure | Approximate pKa | General Notes |
|---|---|---|---|
| Carboxylic Acid | R-COOH | ~4.5 - 5.0 | Parent group; often key for binding but can have PK/metabolism issues. nih.gov |
| Tetrazole | R-CN4H | ~4.5 - 4.9 | Widely used mimic, similar acidity, more lipophilic but may have high desolvation energy. nih.gov |
| Acyl Sulfonamide | R-CONHSO2R' | Variable (e.g., 3-6) | Tunable acidity, can improve metabolic profile. nih.gov |
| Hydroxamic Acid | R-CONHOH | ~8-9 | Weaker acid, can act as a hydrogen bond donor and acceptor. nih.gov |
| Phosphonic Acid | R-PO(OH)2 | pKa1 ~2-3, pKa2 ~7-8 | Dianionic at physiological pH, more polar than carboxylic acid. nih.gov |
Combinatorial Library Synthesis and High-Throughput Screening Concepts for Pyrrolidine-Based Compounds
The pyrrolidine scaffold is well-suited for the construction of combinatorial libraries, which are large collections of structurally related compounds. These libraries are invaluable tools in drug discovery for rapidly identifying hit compounds against a biological target. The "split-pool" synthesis method on a solid support is a common strategy, where a starting material is divided, reacted with different building blocks, and then pooled together for subsequent reaction steps. nih.gov
Encoded library technology (ELT) has been successfully applied to screen libraries of highly functionalized pyrrolidines. nih.gov In this approach, each compound on a bead is associated with a chemical "tag" that records its synthetic history. After screening the library for activity (e.g., enzyme inhibition), the tags on the active beads can be decoded to reveal the structure of the potent compounds. This method allows for the screening of millions of compounds simultaneously and provides rich structure-activity relationship (SAR) data from a single experiment. nih.govnih.gov For example, a library of mercaptoacyl pyrrolidines was screened using this method to identify potent inhibitors of angiotensin-converting enzyme (ACE), with some hits being significantly more potent than the established drug captopril. nih.gov High-throughput screening (HTS) of such libraries, often using automated robotic systems, enables the testing of millions of compounds per day, dramatically accelerating the early stages of drug discovery. mdpi.comku.edu
Application of this compound as a Synthetic Building Block
Beyond its use as a modifiable scaffold, this compound and its analogs serve as crucial building blocks in the synthesis of more complex and biologically active molecules. The pyrrolidine ring is a common structural motif in many approved drugs. nih.gov
A prominent application is in the synthesis of quinolone antibiotics. The 1-cyclopropyl-quinolone-3-carboxylic acid core is a key pharmacophore for a class of potent antibacterial agents. google.comnih.gov The synthesis of these complex molecules often involves coupling a pre-formed cyclopropyl-containing amine or heterocyclic building block to the quinolone core. For instance, a patent describes a process for preparing 1-cyclopropylquinolonecarboxylic acids using intermediates that incorporate the N-cyclopropyl moiety early in the synthetic sequence. google.com The unique structural and electronic properties conferred by the N-cyclopropyl group are critical for the high level of antibacterial activity observed in this class of drugs. google.com Similarly, synthetic cyclopropane (B1198618) amino acids have been incorporated into active pharmaceutical ingredients (APIs) for treating Hepatitis C, such as Grazoprevir. nih.gov The use of these conformationally constrained building blocks is a powerful strategy for designing drugs with improved efficacy and pharmacokinetic properties.
Intermediates in Complex Molecule Synthesis
The structure of this compound is particularly valuable as a starting point for the synthesis of more elaborate molecules. The pyrrolidine ring acts as a conformationally restricted scaffold, which can help in positioning other functional groups in a specific three-dimensional orientation. This is a desirable feature in drug design, where precise interaction with a biological target is necessary.
The carboxylic acid group is a key functional handle that allows for a variety of chemical transformations. It can be readily converted into amides, esters, or alcohols, providing a route to a diverse range of derivatives. For instance, coupling the carboxylic acid with various amines to form amide bonds is one of the most common and robust reactions in medicinal chemistry for building larger, more complex structures.
The N-cyclopropyl group is another important feature. It can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. In some contexts, the cyclopropyl group can act as a "bioisostere" for other chemical groups, helping to fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound. The synthesis of derivatives often involves leveraging the existing pyrrolidine core and modifying the carboxylic acid moiety to explore structure-activity relationships (SAR). General synthetic strategies for creating pyrrolidine-3-carboxylic acid derivatives often utilize methods like asymmetric Michael addition reactions to build the core ring structure. core.ac.ukresearchgate.netrsc.org
Precursors for Chemical Probes and Ligands
Chemical probes are essential tools for studying biological systems, and ligands are molecules that bind to specific biological targets. The this compound scaffold is a promising starting point for the development of such molecules. Pyrrolidine-based structures are found in a wide array of biologically active natural products and synthetic drugs, suggesting that this core can be adapted to interact with various protein targets. core.ac.uk
To create a chemical probe, the carboxylic acid group can be used to attach a reporter group, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling of the target protein. The remainder of the molecule, including the N-cyclopropylpyrrolidine core, would serve as the "warhead" that directs the probe to its specific biological target.
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| CAS Number | 1343668-36-9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Computational Chemistry and Molecular Modeling Studies
Ligand-Target Interaction Prediction and Docking Studies
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding the interaction of 1-Cyclopropylpyrrolidine-3-carboxylic acid with potential biological targets is crucial for elucidating its mechanism of action and for the rational design of more potent derivatives.
Docking studies for scaffolds similar to this compound, such as pyrrolidine (B122466) and quinolone derivatives, have been instrumental in identifying key binding interactions. For instance, in studies of quinolone derivatives, the carboxylic acid group is often crucial for forming hydrogen bonds with amino acid residues in the target protein's active site. nih.govnih.gov Similarly, the pyrrolidine ring can engage in various non-covalent interactions, including van der Waals forces and hydrogen bonds.
In the context of this compound, a hypothetical docking study against a relevant enzyme, such as a bacterial DNA gyrase or a viral polymerase, would likely reveal the following key interactions:
Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bond formation, acting as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). It can form crucial interactions with positively charged or polar residues like Arginine, Lysine, or Serine in the active site.
Hydrophobic Interactions: The cyclopropyl (B3062369) group and the aliphatic part of the pyrrolidine ring can participate in hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, and Valine.
Salt Bridges: Depending on the pH of the binding pocket, the carboxylic acid can exist in its deprotonated carboxylate form, enabling the formation of strong ionic interactions or salt bridges with positively charged amino acid residues.
A typical workflow for a docking study of this compound would involve:
Preparation of the 3D structure of the ligand and the target protein.
Identification of the binding site on the protein.
Execution of the docking algorithm to generate a series of possible binding poses.
Scoring and ranking of the generated poses based on their predicted binding affinity.
Visual analysis of the top-ranked poses to understand the key molecular interactions.
Interactive Data Table: Predicted Interactions from a Hypothetical Docking Study
| Interacting Residue (Example) | Interaction Type | Part of this compound Involved |
| Arginine (ARG) | Hydrogen Bond, Salt Bridge | Carboxylic Acid |
| Leucine (LEU) | Hydrophobic Interaction | Cyclopropyl Group, Pyrrolidine Ring |
| Serine (SER) | Hydrogen Bond | Carboxylic Acid |
| Tyrosine (TYR) | π-π Stacking (if applicable with target) | Potential interaction with the planar cyclopropyl ring |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidine Scaffolds
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are invaluable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures. For pyrrolidine scaffolds, various QSAR studies have been conducted to understand the structural requirements for different biological activities, such as antimicrobial or anticancer effects. nih.govuran.ua
A QSAR study on a series of derivatives of this compound would involve the following steps:
Data Set Preparation: A series of analogues would be synthesized, and their biological activity (e.g., IC50 values) would be determined.
Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each compound.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical model correlating the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques. nih.gov
Commonly used QSAR methods for pyrrolidine derivatives include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These 3D-QSAR techniques generate contour maps that visualize the regions around the molecules where modifications are likely to increase or decrease biological activity. rsc.org
Interactive Data Table: Hypothetical QSAR Descriptors for a Series of this compound Derivatives
| Compound | Biological Activity (pIC50) | LogP (Hydrophobicity) | Molecular Weight | Polar Surface Area (Ų) |
| Derivative 1 | 5.2 | 1.8 | 250 | 65 |
| Derivative 2 | 6.1 | 2.1 | 265 | 62 |
| Derivative 3 | 4.8 | 2.5 | 280 | 70 |
| Derivative 4 | 6.5 | 1.9 | 255 | 60 |
De Novo Design and Virtual Screening Based on this compound Scaffold
De novo design is a computational strategy for generating novel molecular structures with desired properties, often starting from a basic scaffold or fragment. nih.gov The this compound scaffold can serve as an excellent starting point for de novo design and virtual screening campaigns to discover new drug candidates.
The process typically involves:
Scaffold Selection: The this compound core is defined as the fixed part of the new molecules.
Fragment Library: A large library of chemical fragments is used to decorate the scaffold at specific attachment points.
Virtual Library Generation: Computational algorithms combine the scaffold with the fragments to generate a vast virtual library of new compounds. nih.gov
Virtual Screening: The generated virtual library is then screened against a biological target using methods like molecular docking and scoring to identify compounds with high predicted binding affinity.
Filtering and Selection: The hit compounds are further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to select the most promising candidates for synthesis and biological testing.
This approach allows for the exploration of a much larger chemical space than what is accessible through traditional synthesis alone, significantly accelerating the discovery of novel and potent molecules.
Mechanistic Investigations and Biological Interaction Profiling Non Clinical Focus
Chemical Probe Development and Application for Biological Systems
To investigate the behavior of 1-Cyclopropylpyrrolidine-3-carboxylic acid in complex biological environments like cells or tissues, chemical probes derived from the parent molecule are indispensable tools. The development of such probes involves strategically modifying the core structure to incorporate a reporter group, such as a fluorophore or a biotin (B1667282) tag, without significantly diminishing its inherent biological activity.
For instance, a fluorescent probe could be synthesized by attaching a fluorophore to the pyrrolidine (B122466) nitrogen or the carboxylic acid group, provided these positions are not critical for target binding. Recently, a specific fluorescent probe for the general pyrrolidine scaffold was developed using a diaminomethylene-4H-pyran, which exhibits blue fluorescence upon reaction with pyrrolidine. researchgate.netnih.gov A similar strategy could be adapted for this compound. These fluorescently-labeled analogues would allow for direct visualization of the compound's uptake, distribution, and localization within cellular compartments using techniques like fluorescence microscopy.
Alternatively, an affinity-based probe could be created by adding a biotin tag. This would enable the isolation of the compound's binding partners from cell lysates through affinity purification. Another approach is the design of photo-affinity probes, which incorporate a photoreactive group that forms a covalent bond with nearby interacting proteins upon UV light activation, allowing for the capture of both high and low-affinity interactions. nih.goveuropeanreview.org The application of these chemical probes is foundational for subsequent target identification and validation studies.
Molecular Target Identification Strategies for Pyrrolidine-Based Compounds
Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. For pyrrolidine-based compounds like this compound, a combination of proteomic and genetic strategies can be employed for target deconvolution. nih.gov
Chemical proteomics offers a powerful, unbiased approach to identify the protein interaction partners of a small molecule directly from a complex biological sample. nih.govnih.govresearchgate.net These methods can be broadly categorized into affinity-based pull-downs and activity-based protein profiling (ABPP).
In a typical affinity-based experiment, this compound would be chemically immobilized onto a solid support, such as agarose (B213101) beads, creating an "bait." This bait is then incubated with a cell or tissue lysate. Proteins that directly bind to the compound are captured and subsequently identified using mass spectrometry. A more advanced technique, Capture Compound Mass Spectrometry (CCMS), utilizes unique tri-functional probes for binding, covalent capture, and isolation, which can interrogate even weak binding interactions in various biological matrices. criver.com
Activity-Based Protein Profiling (ABPP) is another functional proteomic technology that uses chemical probes to assess the functional state of entire enzyme families. wikipedia.orgnih.gov A probe derived from this compound could be designed with a reactive "warhead" that covalently modifies a nucleophilic residue in the active site of a target enzyme. frontiersin.org This allows for the direct monitoring of enzyme activity and can be used in a competitive format to determine the potency and selectivity of the unmodified compound against numerous enzymes simultaneously. nih.govresearchgate.net
| Technique | Principle | Application for this compound | Advantages |
|---|---|---|---|
| Affinity Chromatography | Immobilized "bait" compound captures binding proteins from lysate for MS identification. europeanreview.org | Identification of direct binding partners. | Unbiased; identifies direct physical interactions. |
| Activity-Based Protein Profiling (ABPP) | Covalent probes label active enzymes, allowing for functional profiling of enzyme families. wikipedia.org | Identification of enzyme targets and assessment of selectivity across enzyme classes. | Measures functional activity, not just binding; can be used in competitive profiling. nih.gov |
| Capture Compound Mass Spectrometry (CCMS) | Tri-functional probes bind, covalently capture, and isolate targets from native environments. criver.com | Unbiased, proteome-wide identification of specific protein targets. | High sensitivity for weak interactions; applicable to membrane proteins. |
Genetic approaches, often referred to as chemogenomic or chemical-genetic profiling, can identify cellular pathways and potential targets by observing how genetic perturbations affect cellular sensitivity to a compound. nih.govresearchgate.net The most common model for this is the budding yeast, Saccharomyces cerevisiae, due to the availability of a genome-wide collection of deletion mutants. scilit.comnih.govumass.edu
In this strategy, the yeast deletion library, where each strain is missing a single gene, is screened for hypersensitivity to a sub-lethal concentration of this compound. researchgate.net If a strain lacking a particular gene is significantly more sensitive to the compound, it suggests that the deleted gene's product may function in a pathway parallel to the compound's target or that it is involved in buffering the cell against the compound's effects. nih.gov The pattern of sensitive strains, known as the compound's chemical-genetic profile, can be compared to extensive databases of gene-gene and chemical-gene interactions to predict the compound's mode of action. rsc.org This approach can effectively link small molecules to specific biological pathways and has been successfully used to determine the mode-of-action for numerous compounds. nih.gov
Enzyme Modulation and Receptor Binding Affinity Studies (In Vitro Biochemical Characterization)
Once potential targets are identified, their interaction with this compound must be validated and quantified through in vitro biochemical and pharmacological assays. These studies are essential for confirming direct molecular interactions and determining the compound's potency and selectivity.
Enzyme modulation is assessed using activity assays specific to the purified target enzyme. By measuring the rate of substrate conversion in the presence of varying concentrations of the compound, key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) can be determined. For example, studies on other pyrrolidine carboxamides identified them as potent inhibitors of the enzyme InhA from Mycobacterium tuberculosis with IC50 values in the low micromolar range. nih.gov Similarly, pyrrolidine analogues have shown potent, configuration-dependent inhibition of glycosidases like β-N-acetylhexosaminidase. mdpi.com
For receptor targets, binding affinity is typically measured using radioligand binding assays. merckmillipore.comrevvity.com In a competitive binding assay, the ability of this compound to displace a known, radiolabeled ligand from the receptor is measured. This allows for the calculation of the inhibition constant (Ki), a measure of binding affinity. giffordbioscience.comnumberanalytics.com For instance, a series of 2,4-disubstituted pyrrolidine-3-carboxylic acids were identified as highly potent and selective antagonists of the endothelin-A (ETA) receptor, with Ki values in the sub-nanomolar range. nih.gov The influence of the cyclopropyl (B3062369) group on binding is also significant, as seen in studies of fentanyl analogues where a cyclopropyl moiety resulted in full agonist activity at the μ-opioid receptor, while a similar valeryl analogue was only a partial agonist. nih.gov
| Parameter | Definition | Assay Type |
|---|---|---|
| IC50 | Concentration of an inhibitor required to reduce a given biological or biochemical activity by 50%. giffordbioscience.com | Enzyme Activity/Functional Assay |
| Ki | The inhibition constant for an inhibitor; represents the affinity of the inhibitor for the target. giffordbioscience.com | Competitive Ligand Binding Assay |
| Kd | The dissociation constant; the concentration of ligand at which 50% of the available receptors are occupied. numberanalytics.com | Saturation Binding Assay |
| EC50 | The concentration of a drug that gives half-maximal response. giffordbioscience.com | Functional Assay (e.g., GPCR activation) |
Structural Biology of Compound-Target Complexes
To understand the molecular basis of a compound's activity and to guide further optimization, it is crucial to determine the three-dimensional structure of the compound bound to its target protein. X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the primary techniques used for this purpose.
Co-crystallization followed by X-ray diffraction analysis can provide an atomic-resolution view of the compound-target complex. This reveals the precise binding orientation of the ligand and the specific molecular interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that stabilize the complex. For example, co-crystal structures of pyrrolidine-containing inhibitors bound to the KRASG12C protein revealed key salt bridge and cation-π interactions that were critical for potency. pharmablock.com Similarly, structures of inhibitors bound to G protein-coupled receptor kinase 2 (GRK2) elucidated the binding mode in the ATP pocket. researchgate.net
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for large protein complexes or those resistant to crystallization. ucl.ac.uk Recent technological advancements have enabled Cryo-EM to solve structures of even small protein-ligand complexes at high resolution, making it an increasingly valuable tool in structure-based drug design. cryoem-solutions.comnih.govsciety.orgmtoz-biolabs.com Determining the structure of this compound within its target's binding site would provide invaluable information for understanding its selectivity and mechanism of action.
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| X-ray Crystallography | Diffraction of X-rays by a crystalline sample of the protein-ligand complex. | Can achieve very high (atomic) resolution; well-established method. | Requires well-ordered crystals, which can be difficult to obtain. |
| Cryo-Electron Microscopy (Cryo-EM) | Averages images of many single particles flash-frozen in vitreous ice to reconstruct a 3D model. ucl.ac.uk | Does not require crystallization; can analyze large, flexible complexes in a near-native state. cryoem-solutions.commtoz-biolabs.com | Historically limited by protein size and resolution, though this is rapidly changing. sciety.org |
Future Directions and Emerging Research Avenues for 1 Cyclopropylpyrrolidine 3 Carboxylic Acid
Advancements in Asymmetric Synthesis of Pyrrolidine-3-carboxylic Acids
The efficient and stereoselective synthesis of pyrrolidine-3-carboxylic acids is a cornerstone for their application in medicinal chemistry and materials science. The pyrrolidine (B122466) ring is a prevalent scaffold in numerous natural products and pharmaceutical drugs. acs.org The development of asymmetric synthetic methodologies to access enantiomerically pure substituted pyrrolidines is therefore a highly active area of research. acs.org
Recent progress has seen the emergence of powerful strategies, including organocatalytic and biocatalytic methods, which offer green and efficient alternatives to traditional metal-catalyzed reactions. For instance, organocatalytic enantioselective Michael additions of nitroalkanes to 4-oxo-2-enoates have been developed for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. nih.govmdpi.comresearchgate.netmdpi.com This method provides a concise, two-step route to these valuable compounds from readily available starting materials. nih.govmdpi.comresearchgate.netmdpi.com
Another significant advancement is the use of biocatalysis. Transaminases have been employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excesses. acs.org This biocatalytic approach offers a highly selective and environmentally friendly route to chiral pyrrolidines. acs.org Furthermore, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands out as a straightforward and atom-economical method for the enantioselective synthesis of substituted pyrrolidines, with the potential to create multiple stereocenters in a single step. acs.org
While these methods have been successfully applied to a range of substituted pyrrolidine-3-carboxylic acids, their specific application to the synthesis of 1-cyclopropylpyrrolidine-3-carboxylic acid remains an area for future exploration. The unique steric and electronic properties of the cyclopropyl (B3062369) group may require tailored catalytic systems and reaction conditions to achieve high yields and enantioselectivity. Future research will likely focus on adapting these advanced synthetic strategies for the efficient and scalable production of this specific and valuable building block.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. avantorsciences.comnih.govnih.govillinois.edu These computational tools can accelerate the design-make-test-analyze cycle by predicting molecular properties, optimizing synthetic routes, and identifying novel drug candidates from vast virtual libraries. nih.govnih.govillinois.edu For a compound like this compound, AI and ML can play a pivotal role in several key areas.
In Silico Screening and Compound Design:
Synthesis Optimization:
Machine learning algorithms can also be employed to optimize the synthetic routes for this compound and its derivatives. nih.gov By analyzing large datasets of chemical reactions, these models can predict reaction outcomes, suggest optimal reaction conditions (e.g., catalyst, solvent, temperature), and even propose novel synthetic pathways. This can lead to higher yields, reduced side products, and more sustainable chemical processes. nih.gov
The successful application of AI to chemical synthesis is, however, dependent on the quality and diversity of the training data. As more experimental data on the synthesis and biological activity of this compound and its analogs become available, the predictive power of these AI and ML models will continue to improve, further accelerating the discovery of new therapeutic agents based on this scaffold.
Exploration of Novel Bioisosteres and Scaffold Modifications for Enhanced Research Utility
Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. nih.gov This approach is often used to improve a compound's pharmacokinetic properties, reduce toxicity, or enhance its binding affinity to a biological target. nih.gov For this compound, the exploration of novel bioisosteres for both the carboxylic acid moiety and the pyrrolidine ring, as well as more significant scaffold modifications, represents a promising avenue for future research.
Bioisosteres of the Carboxylic Acid Group:
The carboxylic acid group is a common feature in many drugs but can sometimes lead to poor metabolic stability and limited membrane permeability. nih.gov A variety of bioisosteric replacements for carboxylic acids have been explored, including tetrazoles, sulfonamides, and hydroxamic acids. nih.gov Replacing the carboxylic acid in this compound with one of these bioisosteres could lead to analogs with improved drug-like properties. For example, tetrazoles can mimic the acidity of a carboxylic acid while offering increased lipophilicity. nih.gov
Bioisosteres and Modifications of the Pyrrolidine Ring:
The pyrrolidine ring itself can also be a target for bioisosteric replacement or modification. avantorsciences.com Introducing heteroatoms into the ring, for example, to create oxazolidine (B1195125) or thiazolidine (B150603) analogs, can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. avantorsciences.com "Scaffold hopping," a more drastic approach, involves replacing the entire pyrrolidine core with a different ring system while maintaining the key pharmacophoric features. nih.govillinois.edu This strategy can lead to the discovery of completely novel chemical classes with similar biological activities but potentially improved properties or novel intellectual property. nih.govillinois.edu For instance, azaspiro[3.3]heptane has been identified as a potential bioisosteric replacement for the piperidine (B6355638) ring, offering different vectors for substitution. avantorsciences.com Similar strategies could be applied to the pyrrolidine ring of this compound to explore new chemical space.
The strategic application of bioisosterism and scaffold hopping to this compound holds the potential to generate a diverse library of novel compounds with fine-tuned properties for a wide range of research and therapeutic applications.
Development of Advanced Analytical Techniques for this compound
The development of robust and sensitive analytical methods is crucial for the characterization, quality control, and mechanistic studies of chiral compounds like this compound. Given its chiral nature and the presence of a carboxylic acid and a tertiary amine, a combination of chromatographic and spectroscopic techniques is necessary for its comprehensive analysis.
Chiral Separation Techniques:
The separation of enantiomers is a critical aspect of the analysis of chiral drugs and building blocks. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for chiral separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly versatile. Another approach is the indirect method, where the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. acs.orgmdpi.com For this compound, derivatization of the carboxylic acid group with a chiral amine would be a viable strategy.
Mass Spectrometry:
Mass spectrometry (MS) is a powerful tool for the structural elucidation and quantification of organic molecules. youtube.com For the analysis of pyrrolidine derivatives, gas chromatography-mass spectrometry (GC-MS) has been used to study their metabolism and fragmentation patterns. avantorsciences.com The pyrrolidine ring often yields characteristic fragment ions that can be used for identification. avantorsciences.com Electrospray ionization (ESI) coupled with tandem mass spectrometry (ESI-MS/MS) is another valuable technique for analyzing such compounds, providing information on their molecular weight and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is indispensable for the structural characterization of organic molecules. For this compound, ¹H and ¹³C NMR would provide detailed information about the connectivity and chemical environment of the atoms. Furthermore, chiral solvating agents or chiral derivatizing agents can be used in NMR to distinguish between the enantiomers and determine the enantiomeric excess. nih.gov
Future research in this area will likely focus on the development of more sensitive and high-throughput analytical methods, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), to enable the rapid and accurate analysis of this compound and its analogs in complex biological matrices.
Role in Chemical Biology Tool Development and Mechanistic Research
The unique structural features of this compound make it an attractive scaffold for the development of chemical biology tools to probe biological processes and elucidate the mechanisms of action of bioactive molecules. nih.govyoutube.com The pyrrolidine ring is a common motif in a vast number of biologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents. nih.govnih.gov
Development of Chemical Probes:
Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. By attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the this compound scaffold, researchers can create chemical probes to visualize the localization of a target protein within a cell or to isolate and identify its binding partners. The carboxylic acid or the secondary amine of the pyrrolidine ring provides convenient handles for the attachment of such reporter groups.
Mechanistic Studies:
Incorporating the this compound moiety into a known bioactive molecule can provide valuable insights into its mechanism of action. The rigid cyclopropyl group can lock the conformation of the molecule, helping to define the optimal three-dimensional structure required for binding to its target. By comparing the activity of the cyclopropyl-containing analog to that of the parent compound, researchers can gain a better understanding of the structure-activity relationship and the key interactions involved in target recognition. nih.gov
Furthermore, pyrrolidine derivatives have been designed as inhibitors of various enzymes, such as matrix metalloproteinases and autotaxin. nih.gov The this compound scaffold could serve as a starting point for the design of novel and selective inhibitors for a wide range of enzymes, which can then be used as tools to study their role in health and disease. For example, bicyclic pyrrolidines have been developed as potent and specific inhibitors of the Toxoplasma gondii phenylalanine tRNA synthetase. acs.orgnih.gov
The development of chemical probes and the use of this compound in mechanistic studies will undoubtedly contribute to a deeper understanding of complex biological systems and facilitate the discovery of new therapeutic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
